Mat2A-IN-12 -

Mat2A-IN-12

Catalog Number: EVT-15273859
CAS Number:
Molecular Formula: C20H17NO3
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Mat2A-IN-12 involves a multi-step organic chemistry approach that typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various chemical reactions.
  2. Reactions: Key reactions may include coupling reactions, functional group transformations, and possibly cyclization to form the final compound.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity necessary for biological assays.
  4. Characterization: The synthesized compound is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) and yields are often documented in laboratory notebooks or published methods related to similar compounds.

Molecular Structure Analysis

The molecular structure of Mat2A-IN-12 can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The structural data typically reveal:

  • Molecular Formula: The exact molecular formula indicates the number and types of atoms present.
  • 3D Configuration: The three-dimensional arrangement of atoms provides insights into how the compound interacts with methionine adenosyltransferase 2A.
  • Functional Groups: Identification of functional groups within the structure helps predict reactivity and interaction mechanisms.

For instance, structural analysis may show specific binding sites that facilitate interaction with the enzyme's active site, influencing its inhibitory efficacy .

Chemical Reactions Analysis

Mat2A-IN-12 participates in various chemical reactions primarily aimed at inhibiting methionine adenosyltransferase 2A activity. Key aspects include:

  1. Inhibition Mechanism: Mat2A-IN-12 binds to the active site of methionine adenosyltransferase 2A, blocking substrate access and preventing the formation of S-adenosylmethionine.
  2. Kinetic Studies: Kinetic assays can be performed to determine the inhibition constants (IC50) and evaluate the mode of inhibition (competitive, non-competitive).
  3. Reactivity with Other Compounds: The compound's reactivity with other substrates or inhibitors can also be analyzed to understand its selectivity and potential side effects.

Such analyses provide valuable information about the effectiveness and safety profile of Mat2A-IN-12 in therapeutic applications .

Mechanism of Action

The mechanism of action for Mat2A-IN-12 involves:

  1. Binding Affinity: The compound exhibits a high binding affinity for methionine adenosyltransferase 2A, which is essential for its inhibitory effect. Binding studies reveal a dissociation constant (Kd) that indicates strong interaction with the enzyme .
  2. Impact on Enzyme Activity: By inhibiting methionine adenosyltransferase 2A, Mat2A-IN-12 decreases S-adenosylmethionine levels, consequently affecting cellular methylation processes critical for DNA repair and gene expression regulation.
  3. Biological Consequences: Reduced methylation can lead to altered gene expression profiles in cancer cells, potentially slowing their proliferation or inducing apoptosis.

This mechanism underscores the potential use of Mat2A-IN-12 as an anti-cancer agent by targeting metabolic pathways crucial for tumor growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of Mat2A-IN-12 are critical for understanding its behavior in biological systems:

  1. Solubility: The solubility profile affects its bioavailability; compounds that are poorly soluble may require formulation strategies to enhance absorption.
  2. Stability: Stability studies under various conditions (e.g., pH, temperature) help predict shelf life and storage requirements.
  3. Molecular Weight: The molecular weight influences pharmacokinetics, including distribution and elimination from the body.

These properties are often characterized through standard laboratory techniques such as high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC) .

Applications

Mat2A-IN-12 has several scientific uses:

  1. Cancer Research: As a selective inhibitor of methionine adenosyltransferase 2A, it serves as a valuable tool for studying methylation's role in cancer biology.
  2. Drug Development: Its potential as an anti-cancer agent makes it a candidate for further development into therapeutic modalities targeting specific cancers with altered methionine metabolism.
  3. Biochemical Studies: Researchers utilize Mat2A-IN-12 to explore metabolic pathways involving S-adenosylmethionine and their implications in health and disease.
Introduction to Methionine Metabolism and MAT2A in Oncogenesis

The Methionine Cycle as a Central Metabolic Node in Cancer Cell Survival

The methionine cycle serves as a critical metabolic hub in cancer cells, providing S-adenosylmethionine (SAM) – the universal methyl donor required for epigenetic regulation, protein function, and nucleic acid modifications. Cancer cells exhibit heightened dependence on methionine due to their elevated methylation demands, which drive oncogenic gene expression programs and maintain malignant phenotypes. This metabolic rewiring creates a therapeutic vulnerability, as disruption of SAM biosynthesis impairs DNA methylation (via DNMTs), histone modifications (via HMTs), and RNA methylation (via METTL complexes), ultimately crippling cancer cell proliferation and survival [2] [8]. The cycle's significance extends beyond methylation: SAM also fuels polyamine synthesis and glutathione production, making it indispensable for managing oxidative stress in tumor microenvironments [4] [9].

Table 1: Key Enzymes in the Methionine Cycle with Oncogenic Significance

EnzymeFunctionCancer Relevance
MAT2ACatalyzes SAM synthesis from methionine/ATPOverexpressed in 80% of solid tumors; correlates with poor prognosis
AHCYHydrolyzes SAH to homocysteine/adenosineEssential for maintaining methylation flux; depletion induces oxidative stress
MTAPSalvages MTA to adenine/methionineDeleted in 15% of cancers (glioblastoma, pancreatic, mesothelioma)
PRMT5Arginine methyltransferase utilizing SAMSynthetic lethal partner with MAT2A in MTAP-null cancers

MAT2A as the Rate-Limiting Enzyme in S-Adenosylmethionine (SAM) Biosynthesis

Methionine adenosyltransferase 2A (MAT2A) is the primary SAM-synthesizing enzyme in extrahepatic tissues and cancer cells, functioning as a homodimer with allosteric regulatory sites. Unlike its liver-specific counterpart MAT1A, MAT2A exhibits enhanced kinetic flexibility, allowing cancer cells to maintain SAM production under fluctuating nutrient conditions. Structural analyses (PDB IDs: 7RW5, 8P1V) reveal MAT2A's dimer interface harbors a druggable allosteric pocket adjacent to the SAM-binding site [6] [10]. This pocket undergoes conformational shifts upon ligand binding, reducing SAM affinity by 100-fold. MAT2A expression is dynamically regulated: 1) METTL16-mediated splicing under low-SAM conditions promotes MAT2A translation; 2) mTORC1/c-MYC signaling upregulates transcription during nutrient abundance; and 3) AMPK activation stabilizes MAT2A-protein complexes under metabolic stress (e.g., glucose deprivation) [2] [5] [9]. These mechanisms enable tumors to sustain SAM pools despite microenvironmental challenges.

Table 2: Structural Features of MAT2A Allosteric Binding Sites

PDB IDLigandResolution (Å)Key InteractionsBiological Impact
7RW5Compound 1 + SAM2.48H-bond: Gly193, Asp249, Asn258Disrupts dimer stability; reduces SAM affinity
8P1VCompound 2 + SAM1.54Hydrophobic: Leu136, Val146; π-stacking: Phe145Induces conformational shift blocking catalysis
7KCCAG-270 + SAM2.10Salt bridge: Arg264; H-bond: Asn258Inhibits SAM release; activates MAT1A

Rationale for Targeting MAT2A in MTAP-Deleted Malignancies

Approximately 15% of human cancers harbor homozygous deletions of the MTAP gene, creating a unique vulnerability to MAT2A inhibition. In MTAP-intact cells, methylthioadenosine (MTA) – a byproduct of polyamine synthesis – is recycled to methionine. However, MTAP-deficient tumors accumulate supraphysiological MTA, which partially inhibits PRMT5 by competing with SAM. This creates a synthetic lethal interaction: further SAM depletion via MAT2A inhibition catastrophically reduces PRMT5 activity below survivable thresholds, inducing selective cell death [2] [3] [7]. MAT2A-IN-12 exemplifies this therapeutic strategy, exhibiting nanomolar potency (IC₅₀ = 5 nM) against recombinant MAT2A and selective cytotoxicity in MTAP-null cell lines (IC₅₀ = 5 µM) [1]. Preclinical studies confirm that MAT2A inhibitors: 1) deplete SAM pools by >70% within 6 hours; 2) reduce H3K36me2/me3 marks within 24 hours; and 3) induce G1 cell cycle arrest specifically in MTAP-deficient models [3] [7]. Beyond PRMT5 dependence, MAT2A inhibition disrupts redox homeostasis by impairing glutathione synthesis and mitochondrial respiration, particularly in oxidative phosphorylation-dependent tumors like glioblastoma [4].

Properties

Product Name

Mat2A-IN-12

IUPAC Name

8-methoxy-3-methyl-1-(4-methylphenyl)-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C20H17NO3/c1-12-4-6-14(7-5-12)20-19-16-11-15(23-3)8-9-17(16)24-18(19)10-13(2)21(20)22/h4-11H,1-3H3

InChI Key

BWMRZPZVODSGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](C(=CC3=C2C4=C(O3)C=CC(=C4)OC)C)[O-]

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